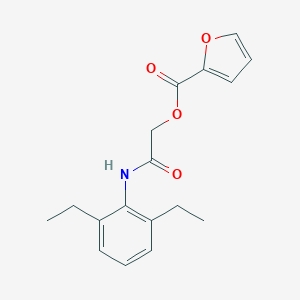
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate, also known as DEAEF, is a chemical compound that has been widely used in scientific research. It is a derivative of furoic acid and has been used as a reagent in various biochemical and physiological studies. DEAEF has shown promising results in the field of drug discovery and has been used as a potential drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it beneficial for the treatment of diseases associated with oxidative stress. 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has also been shown to have anti-inflammatory properties, which makes it useful for the treatment of inflammatory diseases. It has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the lab. It has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, the limitations of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate include its low solubility in water, which makes it difficult to use in aqueous solutions. It also has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
Several future directions for the use of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate in scientific research have been proposed. It can be used as a potential drug candidate for the treatment of various diseases. Further studies are needed to understand the mechanism of action of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate and its potential use in the treatment of neurodegenerative diseases. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to optimize the synthesis of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate and improve its solubility in water.
Métodos De Síntesis
The synthesis of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate involves the reaction of 2,6-diethylaniline with furoic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is obtained after purification. Several methods of synthesis have been reported in the literature, and the yield of the product varies depending on the method used.
Aplicaciones Científicas De Investigación
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has been extensively used in scientific research for various applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has also been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties, which makes it a promising candidate for the treatment of various diseases.
Propiedades
Nombre del producto |
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
[2-(2,6-diethylanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-3-12-7-5-8-13(4-2)16(12)18-15(19)11-22-17(20)14-9-6-10-21-14/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
Clave InChI |
AWOMHCWZGHMXQP-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=CC=CO2 |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270845.png)
![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)
![6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270850.png)
![propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270852.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270853.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270855.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270856.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270857.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270861.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)